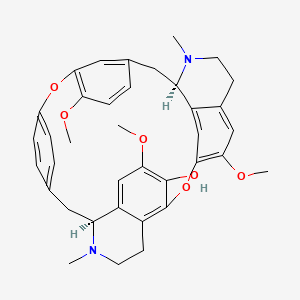
Lauberine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lauberine is a naturally occurring alkaloid found in certain plant species. It is known for its complex molecular structure and significant biological activities. This compound has been the subject of extensive research due to its potential therapeutic applications and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lauberine involves multiple steps, starting from simple organic molecules. One common synthetic route includes the following steps:
Formation of the core structure: This involves the cyclization of a precursor molecule under acidic conditions to form the core structure of this compound.
Functional group modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and oxidation.
Purification: The final product is purified using techniques like chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes:
Batch reactors: Large-scale batch reactors are used to carry out the synthesis under controlled conditions.
Continuous flow reactors: Continuous flow reactors may also be employed to enhance efficiency and scalability.
Purification and crystallization: Advanced purification techniques, including crystallization, are used to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Lauberine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution reagents: Halogens and other nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Aplicaciones Científicas De Investigación
Lauberine has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in organic synthesis and reaction mechanism studies.
Biology: It is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: this compound has shown promise in preclinical studies for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: this compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
Lauberine exerts its effects through various molecular targets and pathways. It interacts with specific enzymes and receptors, modulating their activity and leading to changes in cellular processes. The exact mechanism of action may involve:
Enzyme inhibition: this compound can inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It can bind to specific receptors, triggering signaling cascades.
Gene expression modulation: this compound may influence gene expression, leading to changes in protein synthesis and cellular function.
Comparación Con Compuestos Similares
Lauberine is unique compared to other similar alkaloids due to its specific molecular structure and biological activities. Similar compounds include:
Berberine: Another alkaloid with similar therapeutic potential but different molecular structure.
Palmatine: Shares some structural similarities with this compound but has distinct biological effects.
Jatrorrhizine: Similar in structure but differs in its pharmacological properties.
This compound stands out due to its unique combination of chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
19879-48-2 |
|---|---|
Fórmula molecular |
C37H40N2O6 |
Peso molecular |
608.7 g/mol |
Nombre IUPAC |
(12S,25R)-5,20,31-trimethoxy-11,26-dimethyl-2,18-dioxa-11,26-diazaheptacyclo[23.6.2.214,17.119,23.03,8.07,12.029,33]hexatriaconta-1(31),3(8),4,6,14(36),15,17(35),19,21,23(34),29,32-dodecaen-4-ol |
InChI |
InChI=1S/C37H40N2O6/c1-38-14-12-24-19-32(42-4)34-20-27(24)29(38)17-23-8-11-31(41-3)33(18-23)44-25-9-6-22(7-10-25)16-30-28-21-35(43-5)36(40)37(45-34)26(28)13-15-39(30)2/h6-11,18-21,29-30,40H,12-17H2,1-5H3/t29-,30+/m1/s1 |
Clave InChI |
CASHVZNATRNXDE-IHLOFXLRSA-N |
SMILES isomérico |
CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(C[C@H]6C7=CC(=C(C(=C7CCN6C)O3)O)OC)C=C5)OC |
SMILES canónico |
CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=CC(=C(C(=C7CCN6C)O3)O)OC)C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-trifluoro-N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)-1H-pyrazol-5-yl}acetamide](/img/structure/B14150608.png)
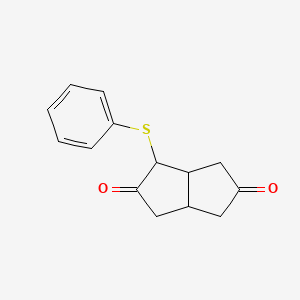


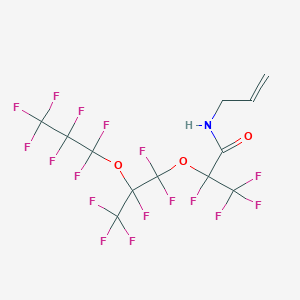
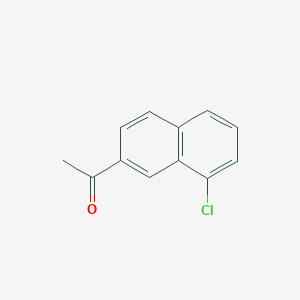
![6-phenyl-2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromene](/img/structure/B14150648.png)


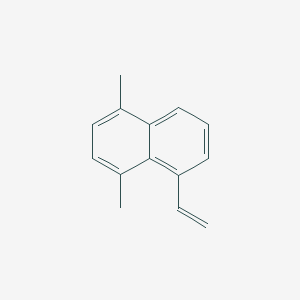
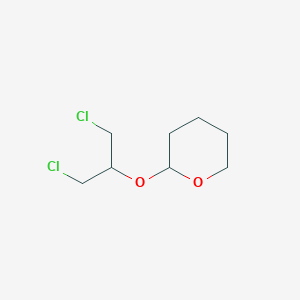
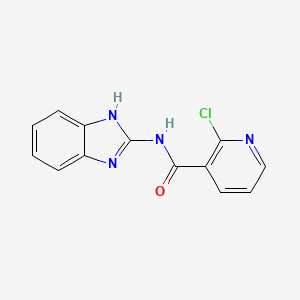
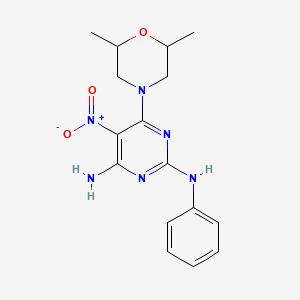
![(4E)-4-[(2E)-(2-propoxybenzylidene)hydrazinylidene]-3,4-dihydropyrimidin-2(1H)-one](/img/structure/B14150693.png)
